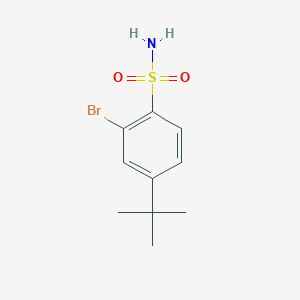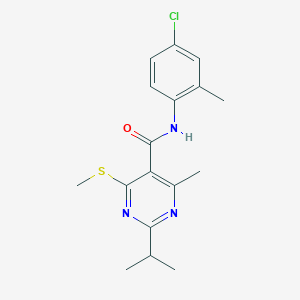![molecular formula C12H12N2O4S B3006820 methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate CAS No. 898445-71-1](/img/structure/B3006820.png)
methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate, appears to be a furan derivative with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and pyrimidine derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related furan and pyrimidine derivatives involves multi-component reactions and intramolecular cyclization. For instance, the intramolecular 6-endo-dig-cyclization of a furan derivative is described, leading to the formation of a tetrahydrofuro[2,3-c]pyridine ester . Another paper discusses a three-component reaction involving methyl 2-furanoylpyruvate to yield methyl 6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]pyrimidine-4-carboxylates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of furan and pyrimidine derivatives is characterized by the presence of heterocyclic rings, which are known to contribute to the biological activity of these compounds. The structure-activity relationship is crucial in determining the potential applications of these molecules in medicinal chemistry .
Chemical Reactions Analysis
Chemical reactions involving furan and pyrimidine derivatives can lead to various transformations, such as alkylation and cyclization, which are essential for diversifying the chemical space of these compounds. For example, alkylation at the sulfur atom of a furan derivative has been reported, which could be relevant for the functionalization of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and pyrimidine derivatives are influenced by their molecular structure. These properties, such as solubility, melting point, and reactivity, are important for the practical application of these compounds in biological systems. The hypoglycemic activity of certain furan-pyrimidine derivatives has been studied, indicating the potential for pharmacological applications . Additionally, the cytotoxicity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives against various cancer cell lines has been evaluated, suggesting that related compounds could have similar properties .
Scientific Research Applications
Conversion to Furan Derivatives for Sustainable Materials
Research by Chernyshev, Kravchenko, and Ananikov (2017) highlights the conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), and its significance in creating sustainable polymers, functional materials, and fuels. The study underscores the potential of HMF and its derivatives in replacing non-renewable hydrocarbon sources, suggesting a future where plant-derived chemicals play a central role in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization of Furans
Domínguez de María and Guajardo (2017) discuss the challenges and opportunities in the biocatalytic valorization of furans. They emphasize the inherent instability of furans but also note the promising avenues for their synthetic modification through biocatalysis, which offers high selectivity and mild reaction conditions. This approach could potentially improve the ecological footprint of furan derivative production processes (Domínguez de María & Guajardo, 2017).
Furan Derivatives in Organic Synthesis
Fan, Verrier, Queneau, and Popowycz (2019) provide a comprehensive review of the use of 5-HMF, a key biomass-derived platform chemical, in organic synthesis for the production of fine chemicals. Their findings indicate that 5-HMF's versatility as a starting material opens up novel synthetic routes that incorporate renewable carbon sources, thereby enhancing the sustainability of chemical manufacturing processes (Fan, Verrier, Queneau, & Popowycz, 2019).
Importance of Hybrid Catalysts in Synthesis
Parmar, Vala, and Patel (2023) review the application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a precursor for medicinal and pharmaceutical industries. Their work highlights the significance of diversified hybrid catalysts, such as organocatalysts and nanocatalysts, in enhancing the efficiency and sustainability of synthesizing complex organic structures (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with a variety of cellular targets, depending on the specific context.
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound could potentially interact with its targets
properties
IUPAC Name |
methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-5-10(14-12(16)13-7)19-6-8-3-4-9(18-8)11(15)17-2/h3-5H,6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVSANZUBHCCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

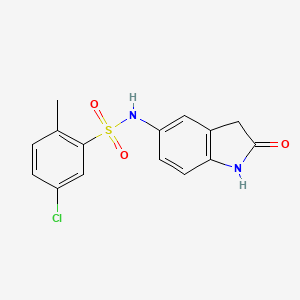
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
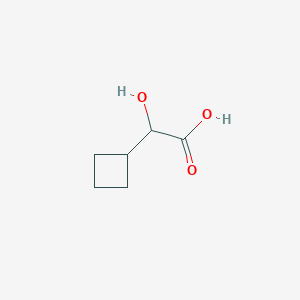
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
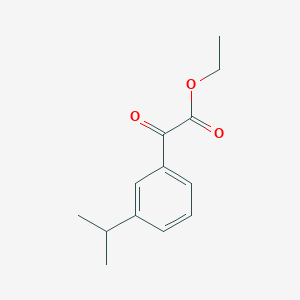
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
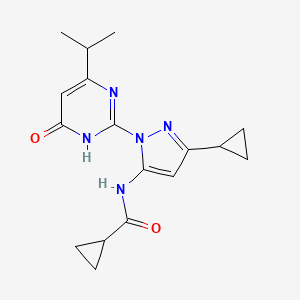
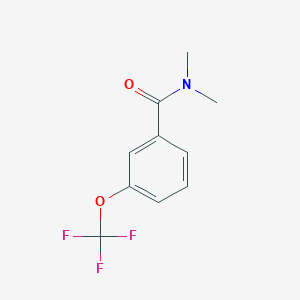
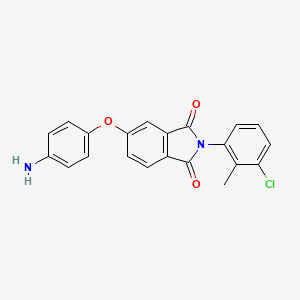
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
